Helenin,(S)
Overview
Description
Helenin is a phytochemical mixture found in many plant species, particularly in the roots of Inula helenium (elecampane) of the family Asteraceae. It is composed of two isomeric sesquiterpene lactones: alantolactone and isoalantolactone . These compounds have been studied for their various biological activities, including anti-inflammatory, anti-microbial, and anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Helenin can be extracted from the roots of Inula helenium using alcohol or other non-polar solvents. The extraction process typically yields a mixture containing approximately 40% alantolactone and 60% isoalantolactone .
Industrial Production Methods: Industrial production of Helenin involves large-scale extraction using solvents like ethanol. The roots are dried, ground, and subjected to solvent extraction. The extract is then concentrated and purified to obtain the desired sesquiterpene lactones .
Chemical Reactions Analysis
Types of Reactions: Helenin undergoes various chemical reactions, including:
Oxidation: Helenin can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the lactone ring structure.
Substitution: Substitution reactions can occur at the lactone ring or other reactive sites.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of alantolactone and isoalantolactone .
Scientific Research Applications
Helenin has a wide range of scientific research applications:
Chemistry: Used as a starting material for synthesizing other sesquiterpene lactones.
Biology: Studied for its effects on cell cycle regulation and apoptosis.
Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the formulation of herbal medicines and natural health products.
Mechanism of Action
Helenin exerts its effects through several mechanisms:
Comparison with Similar Compounds
Helenin is unique among sesquiterpene lactones due to its specific composition of alantolactone and isoalantolactone. Similar compounds include:
Helenalin: Another sesquiterpene lactone with anti-inflammatory and anti-cancer properties.
Costunolide: Known for its anti-cancer and anti-inflammatory effects.
Parthenolide: Exhibits anti-cancer and anti-inflammatory activities.
Helenin stands out due to its dual composition, which may contribute to its broader range of biological activities compared to other sesquiterpene lactones.
Properties
IUPAC Name |
(3aS,5R,8aS,9aS)-5,8a-dimethyl-3-methylidene-5,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h7,9,11,13H,2,4-6,8H2,1,3H3/t9-,11+,13+,15+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOYOCNNSUAQNS-XECBFPEOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2(C1=CC3C(C2)OC(=O)C3=C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@]2(C1=C[C@@H]3[C@H](C2)OC(=O)C3=C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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